molecular formula C17H22Cl2N2O3S B1192029 K-Ras(G12C) inhibitor 6

K-Ras(G12C) inhibitor 6

Cat. No. B1192029
M. Wt: 405.34
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

K-Ras(G12C) inhibitor 6 is an allosteric, and selective inhibitor of oncogenic K-Ras(G12C).

Scientific Research Applications

1. Role in Cancer Therapy

K-Ras(G12C) inhibitor 6 plays a significant role in cancer therapy, particularly in addressing the challenges posed by the K-Ras oncogene. This gene is often mutated in human cancers, making it a critical target for therapeutic intervention. The K-Ras(G12C) mutation, specifically, is a major driver in various cancers, including non-small cell lung cancer (NSCLC). The development of covalent inhibitors that selectively target this mutation has been a significant breakthrough in cancer therapeutics (Ni et al., 2019). These inhibitors lock the mutant Ras in an inactive GDP-bound state, thereby blocking its ability to activate downstream effector pathways (Zuberi et al., 2020).

2. Development of Selective Inhibitory Peptides

Research has also been conducted on developing selective inhibitory peptides for the K-Ras(G12C) mutation. These peptides have shown promise in binding selectively and inhibiting the mutated form of K-Ras, representing another avenue for targeted cancer treatment (Sakamoto et al., 2017).

3. Challenges and Advancements in Drug Discovery

The journey towards effectively targeting K-Ras(G12C) has involved overcoming various challenges. Historically, the RAS family of proteins was considered "undruggable" due to their smooth surface and high affinity for substrates. Recent advancements, however, have opened up new possibilities for drug discovery, especially with the design of covalent G12C-specific inhibitors (Liu et al., 2021). These developments have reshaped the understanding of K-Ras biology and its potential for therapeutic targeting (Kim et al., 2020).

4. Inhibitor Mechanisms and Efficacy

The mechanisms through which these inhibitors act have been a focus of extensive study. They typically involve the formation of a covalent bond with the mutated cysteine in K-Ras(G12C) and the creation of new pockets for inhibitor binding that were not apparent in previous structures (Ostrem et al., 2013). This represents a novel approach to targeting K-Ras and has been validated through structural and biochemical studies.

properties

Product Name

K-Ras(G12C) inhibitor 6

Molecular Formula

C17H22Cl2N2O3S

Molecular Weight

405.34

Origin of Product

United States

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